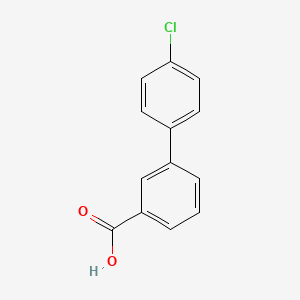

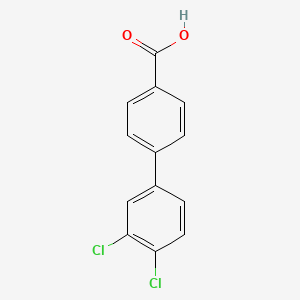

4-(3,4-Dichlorophenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-Dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2 . It is also known as Benzoic acid, 3,4-dichlorophenyl ester .

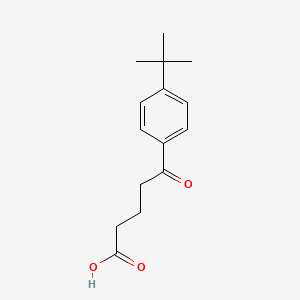

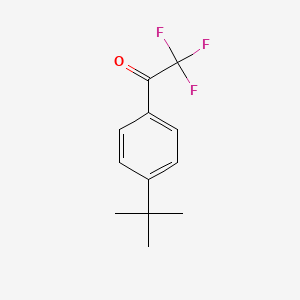

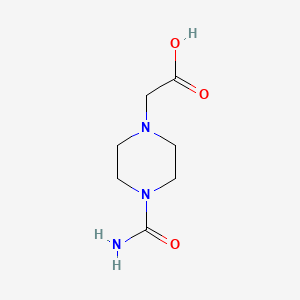

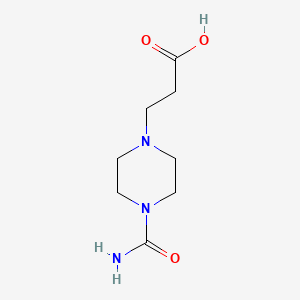

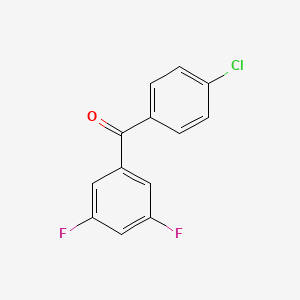

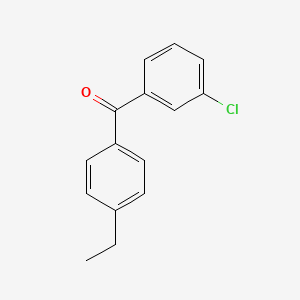

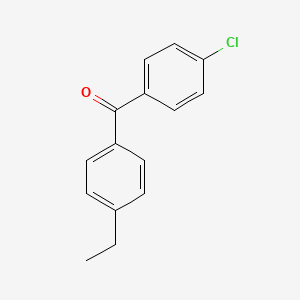

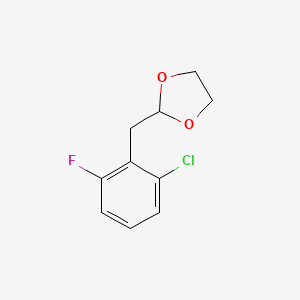

Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)benzoic acid consists of a benzoic acid group attached to a dichlorophenyl group . The molecular weight of the compound is 267.107 .

Physical And Chemical Properties Analysis

4-(3,4-Dichlorophenyl)benzoic acid is a solid compound . Its physical and chemical properties are not well-documented, but it is known to have a molecular weight of 267.107 .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

- Herbicide Toxicity and Environmental Contamination : Studies highlight the environmental fate, toxicity, and biodegradation pathways of chlorophenols and related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). The research emphasizes the importance of understanding the persistence, bioaccumulation, and toxic effects of these compounds on aquatic and terrestrial ecosystems, as well as the potential for biodegradation by microorganisms as a remediation strategy (Zuanazzi et al., 2020) (Krijgsheld & Gen, 1986).

Chemical Properties and Applications

- Benzoic Acid in Food and Feed : Benzoic acid, a structurally related compound, is extensively used as a preservative due to its antibacterial and antifungal properties. Research focusing on its effects on gut functions suggests that appropriate levels can promote health by regulating enzyme activity, immunity, and microbiota, whereas excessive use may be detrimental (Mao et al., 2019).

Pharmacological Potential

- Antituberculosis Activity of Organotin Complexes : The antituberculosis activity of organotin complexes, possibly including those derived from carboxylic acids, has been scrutinized. These studies suggest that the nature of the ligand, structure of the compound, and specific organotin configurations significantly influence the biological activity, highlighting the potential pharmacological applications of these compounds (Iqbal et al., 2015).

Regulatory and Safety Considerations

- Safety Standards for Chemicals in Water : The establishment of Maximum Permissible Concentrations (MPCs) for chemicals like benzoic acid and sodium benzoate in water is crucial for public health. Reviews of modern data can lead to adjustments in regulatory standards, ensuring safety based on the latest scientific findings (Zholdakova et al., 2021).

Safety and Hazards

Wirkmechanismus

Additionally, compounds with a biphenyl structure, like “3’,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid”, can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is an organoboron compound, in the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOOVLWXDVFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374198 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)benzoic acid | |

CAS RN |

7111-64-0 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.